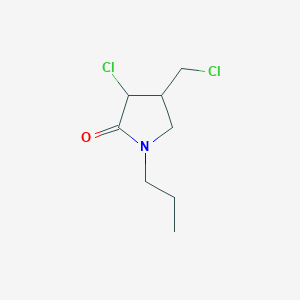
4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are aromatic oxygenated heterocyclic molecules characterized by a dibenzo-γ-pyrone scaffold . This particular compound is known for its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including 4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one, can be achieved through various methods. One classical method involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another approach uses zinc chloride/phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods
Industrial production of xanthone derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to improve the efficiency of these processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Halogen atoms or other substituents can be introduced or replaced on the xanthone scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated xanthones, while substitution reactions can produce halogenated derivatives .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex xanthone derivatives.
Biology: It exhibits biological activities such as antioxidant and anti-inflammatory effects.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It is used in the development of dyes, pigments, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one involves its interaction with molecular targets and pathways. For instance, xanthone derivatives have been shown to modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . This modulation enhances the translocation of Nrf2, leading to the activation of antioxidant defense mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: Known for its potent biological activities.
α-Mangostin and γ-Mangostin: Major xanthones from Garcinia mangostana with demonstrated anti-inflammatory and antioxidant effects.
Uniqueness
4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
61234-60-4 |
|---|---|
Formule moléculaire |
C14H9ClO4 |
Poids moléculaire |
276.67 g/mol |
Nom IUPAC |
4-chloro-2,6-dihydroxy-5-methylxanthen-9-one |
InChI |
InChI=1S/C14H9ClO4/c1-6-11(17)3-2-8-12(18)9-4-7(16)5-10(15)14(9)19-13(6)8/h2-5,16-17H,1H3 |
Clé InChI |
XCPPTDMRUVYAFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1OC3=C(C2=O)C=C(C=C3Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine](/img/structure/B14583584.png)
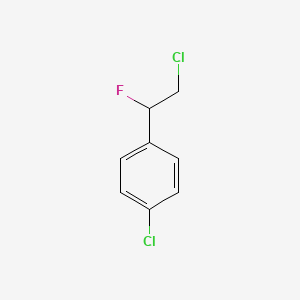
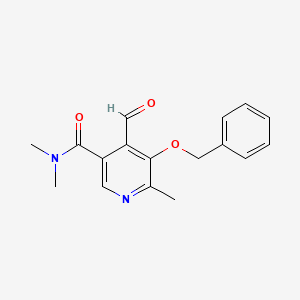
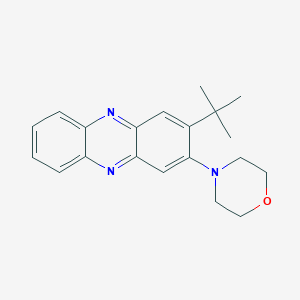
![1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583601.png)
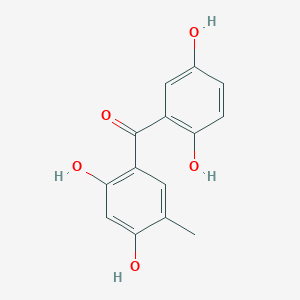
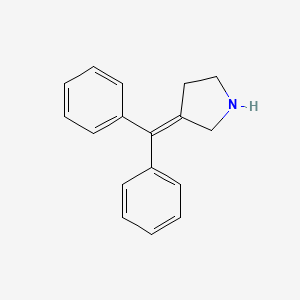
![3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583621.png)
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol](/img/structure/B14583623.png)
![4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14583628.png)
![Bis[(anthracen-9-yl)methyl]diselane](/img/structure/B14583633.png)

![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14583657.png)
